

Fluoroiodoacetonitrile: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Fluoroiodoacetonitrile

CAS No.: 885276-30-2

Cat. No.: B1498247

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This guide provides an in-depth exploration of **Fluoroiodoacetonitrile**, a halogenated nitrile of significant interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of its physicochemical properties, synthesis, handling, and applications. The information herein is synthesized from established safety data and peer-reviewed literature to ensure technical accuracy and practical utility.

Introduction: The Significance of Halogenated Nitriles

Halogenated organic compounds, particularly those incorporating fluorine, play a pivotal role in modern medicinal chemistry. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[1] **Fluoroiodoacetonitrile**, with its unique combination of three different halogens and a nitrile group, presents a versatile building block for the synthesis of novel organic scaffolds. Its reactivity is dominated by the interplay of the electron-withdrawing nitrile and fluorine groups and the leaving group ability of the iodine atom, making it a valuable

reagent for introducing the fluoromethyl group or for constructing more complex heterocyclic systems.

This guide will delve into the core physicochemical characteristics of **Fluoroiodoacetonitrile**, providing the foundational knowledge necessary for its effective and safe use in a research setting.

Physicochemical Properties of Fluoroiodoacetonitrile

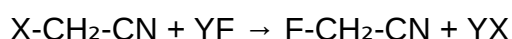
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development.[2] These properties dictate its behavior in various chemical and biological systems.[3] The key physicochemical data for **Fluoroiodoacetonitrile** are summarized in the table below.

Property	Value	Source(s)
CAS Number	503-20-8	[4]
Molecular Formula	C ₂ H ₂ FN	[4]
Molecular Weight	59.04 g/mol	[4]
Appearance	Colorless to almost colorless clear liquid	[5]
Melting Point	-13 °C	[5]
Boiling Point	82 °C	[5]
Density (Specific Gravity)	1.08 (20/20)	[5]
Flash Point	-14 °C	[5]
Solubility	Slightly soluble in water. Soluble in hydrocarbons and alcohols.	[5][6]
Refractive Index	1.33	[5]

Synthesis of Fluoroiodoacetonitrile

Fluoroiodoacetonitrile can be synthesized through various methods, with a common approach involving a substitution reaction. One documented method involves the reaction of an acetonitrile derivative with an inorganic fluoride salt in a polar solvent.[7] For instance, chloroacetonitrile can be reacted with a suitable metal fluoride, such as silver fluoride (AgF), to yield fluoroacetonitrile.[8] The reaction can be carried out in either the liquid or vapor phase.[8]

A general representation of this synthesis is as follows:



Where X can be a leaving group like chlorine, bromine, or iodine, and YF represents an inorganic fluoride salt.[7] The product is then typically purified by distillation.[7]

Safety, Handling, and Storage

Fluoroiodoacetonitrile is a hazardous substance and must be handled with appropriate safety precautions. It is classified as a highly flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled.[9] It also causes serious eye irritation.[9]

Key Safety Precautions:

- **Engineering Controls:** Use only in a well-ventilated area, preferably in a chemical fume hood. [9] Ventilation equipment should be explosion-resistant.[6]
- **Personal Protective Equipment (PPE):** Wear protective gloves, protective clothing, eye protection, and face protection.[9]
- **Fire Safety:** Keep away from heat, sparks, open flames, and other ignition sources.[9] Use non-sparking tools and take measures to prevent static discharge.[9] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[5]
- **Handling:** Avoid breathing vapors or mist.[9] Do not eat, drink, or smoke when using this product.[9] Wash skin thoroughly after handling.[9]
- **Storage:** Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place, recommended at <15°C.[5]

In case of exposure, immediate medical attention is required. First aid measures include moving the person to fresh air, rinsing the skin or eyes with plenty of water, and seeking immediate medical advice.[9]

Spectroscopic Characterization

The structural elucidation of **Fluoroiodoacetonitrile** and its derivatives relies on standard spectroscopic techniques. While specific spectra for this compound are not readily available in public databases, its expected spectral characteristics can be inferred from its structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: A doublet is expected for the two protons, split by the adjacent fluorine atom.
 - ^{13}C NMR: Two distinct signals are expected for the two carbon atoms. The carbon bonded to fluorine will show a large coupling constant ($^1J_{\text{Cf}}$).
 - ^{19}F NMR: A triplet is expected due to coupling with the two adjacent protons.
- Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile group ($\text{C}\equiv\text{N}$) is expected around 2250 cm^{-1} . The C-F and C-I stretching vibrations will appear in the fingerprint region.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M^+) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of halogen atoms or the cyanide group.

Researchers can utilize resources like the NIST WebBook for general information on the spectra of related compounds.[10]

Applications in Research and Development

Fluoroiodoacetonitrile is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.

Synthesis of α -Fluoroketones

A significant application of fluoroacetonitrile is in the synthesis of α -fluoroketones.^[1] These motifs are important in medicinal chemistry as the fluorine atom can enhance metabolic stability and binding affinity.^[1] The reaction typically involves the nucleophilic addition of a Grignard reagent to the electrophilic carbon of the nitrile group in fluoroacetonitrile, followed by hydrolysis of the resulting imine intermediate.^[1]

Experimental Workflow: Synthesis of an α -Fluoroketone

Step 1: Grignard Reagent Formation

Alkyl/Aryl Halide + Mg Turnings
in Anhydrous Ether

Step 2: Nucleophilic Addition

Fluoroiodoacetonitrile
in Anhydrous Ether

Addition of Grignard Reagent at 0°C

Imine-Magnesium Halide Intermediate

Step 3: Hydrolysis and Workup

Acidic Workup (e.g., aq. HCl)

Quenching

Crude α -Fluoroketone

Step 4: Purification

Extraction with Organic Solvent

Drying over Anhydrous $MgSO_4$

Solvent Evaporation

Purification (e.g., Column Chromatography)

Pure α -Fluoroketone

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